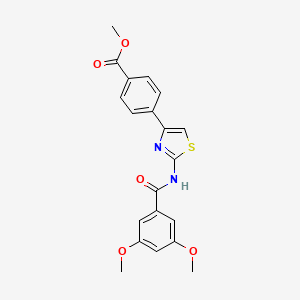

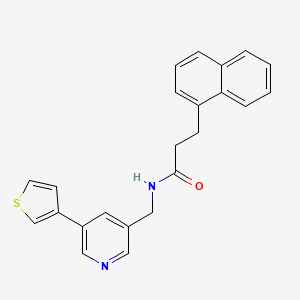

![molecular formula C20H20BrN3O2 B2405652 N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1251584-50-5](/img/structure/B2405652.png)

N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide” is an organic compound. It contains a sec-butyl group, which is a portion of molecular structure equivalent to butane minus one hydrogen atom from carbon 2 .

Molecular Structure Analysis

The molecule contains several functional groups, including a sec-butyl group, a benzamide group, and a 4-isopropyl-2,3-dioxopiperazin-1-yl)methyl group. These groups will influence the compound’s reactivity and properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amide group in benzamide could undergo hydrolysis in the presence of an acid or a base .Scientific Research Applications

Synthesis of Leucine-based Cyclic Dipeptides

In the field of organic chemistry, cyclic dipeptides such as 3-benzyl-6-isobutylpiperazin-2,5-dione have been synthesized from methyl esters of tert-butyloxycarbonyl derivatives, relevant to the study of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. This research is significant for understanding the formation and applications of cyclic dipeptides in scientific research (Haidukevich, Popova, Kurman, & Knizhnikov, 2020).

Polymerization of Amino-Acid-Based Diene

Research into the polymerization of 1,4-Di(homo)allyl-2,5-diketopiperazines via ADMET using the Hoveyda-Grubbs 2nd generation catalyst is relevant to the understanding of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. This study enhances knowledge of the chemical properties and potential applications of these compounds in creating unsaturated tertiary polyamides (Führer & Schlaad, 2014).

Synthesis of Benzamide-Based 5-Aminopyrazoles

The synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives showcases the diverse applications of benzamide compounds in pharmaceutical research, particularly in the synthesis of novel compounds with antiavian influenza virus activity. This research is particularly relevant in the context of developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Formation of 2-Amino-oxazolidinones

The study involving the reaction of α-Bromo-N-benzyl-propionamide and -isobutyramide with sodium hydride, leading to the formation of 2-amino-oxazolidinones, sheds light on the chemical reactions and potential applications of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in the synthesis of novel compounds (Zanotti, Filira, Pra, Cavicchioni, Veronese, & D'angeli, 1980).

Occurrence in Raw Vegetables

The occurrence of 3-alkyl-2-methoxypyrazines, including derivatives similar to the target compound, in various raw vegetables, provides insight into the natural occurrence and potential extraction methods of similar compounds in biological materials (Murray & Whitfield, 1975).

Bioactive Compounds from Marine-Derived Actinomycete

Research into bioactive compounds, including diketopiperazine derivatives from marine-derived actinomycetes, demonstrates the significance of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in the discovery and development of new bioactive molecules with potential applications in pharmaceuticals (Shaala, Youssef, Badr, & Harakeh, 2016).

Synthesis of Nootropic Agents

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, exploring their potential as nootropic agents, highlights the relevance of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in the field of neuroscience and cognitive enhancement (Valenta, Urban, Taimr, & Polívka, 1994).

Aromatase Inhibitors

The synthesis and evaluation of compounds as aromatase inhibitors for mammary tumor inhibition provide insight into the potential of N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in cancer research, especially in hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Enaminones in Antitumor and Antimicrobial Activities

The synthesis of enaminones and their role in the creation of substituted pyrazoles with antitumor and antimicrobial activities underline the importance of benzamide derivatives in the development of new treatments in oncology and infectious diseases (Riyadh, 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

propan-2-yl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c1-11(2)26-20(25)16-10-22-19-15(7-5-13(4)23-19)18(16)24-14-6-8-17(21)12(3)9-14/h5-11H,1-4H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVYFOVFRAHKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)

![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)

![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)

![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)

![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)

![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)